3-Chlorobenzhydrazide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

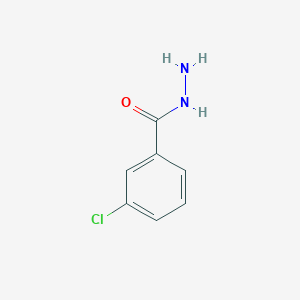

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chlorobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c8-6-3-1-2-5(4-6)7(11)10-9/h1-4H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHRDZSRVSVNQRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20168272 | |

| Record name | 3-Chlorobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1673-47-8 | |

| Record name | 3-Chlorobenzohydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1673-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chlorobenzohydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001673478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chlorobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chlorobenzohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.284 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chlorobenzhydrazide: Physical and Chemical Properties

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of a compound is paramount for its application and development. This guide provides a detailed overview of 3-Chlorobenzhydrazide, a molecule of interest for its potential biological activities.

Core Physical and Chemical Properties

This compound is a white crystalline solid at room temperature.[1][2] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source |

| Molecular Formula | C₇H₇ClN₂O | [1][2][3][4] |

| Molecular Weight | 170.59 g/mol | [3] |

| CAS Number | 1673-47-8 | [3][4] |

| Appearance | White to pale cream crystals, powder, or fused solid | [1][2][4] |

| Melting Point | 146-148 °C or 155-156 °C | [1][2][5] |

| Solubility | Soluble in hot water, alcohols, and ester solvents; poor solubility in non-polar solvents. | [1][2] |

| Stability | Relatively stable under normal temperature conditions; decomposes at high temperatures and in the presence of light. | [1][2] |

Structural and Spectroscopic Data

The structural identifiers and available spectral data are crucial for the unambiguous identification and characterization of this compound.

| Identifier/Spectrum | Details | Source |

| IUPAC Name | 3-chlorobenzohydrazide | [3] |

| SMILES | C1=CC(=CC(=C1)Cl)C(=O)NN | [3] |

| InChIKey | PHRDZSRVSVNQRN-UHFFFAOYSA-N | [3] |

| ¹H NMR | Spectral data is available. | [6] |

| ¹³C NMR | Spectral data is available. | [3] |

| Infrared (IR) Spectroscopy | FTIR and ATR-IR spectra are available. | [3] |

| Mass Spectrometry (MS) | GC-MS data is available. | [3] |

Experimental Protocols

While detailed, step-by-step synthesis protocols for this compound are not extensively documented in the public domain, general methodologies have been described.

General Synthesis Methods:

Two primary methods for the preparation of this compound are commonly cited:

-

Chlorinated Ammonia Method: This process involves the reaction of benzoyl hydrazine with ammonia chloride.[1][2]

-

Chlorination Method: In this method, benzoyl hydrazine is reacted with thionyl chloride to yield this compound.[1][2]

Example of Use in a Reaction:

A specific application of this compound in a subsequent reaction is the synthesis of 3-Chloro-N′-(2-chlorobenzylidene)benzohydrazide. The protocol is as follows:

-

Dissolve 1 mmol of this compound in 50 ml of methanol.

-

Add 1 mmol of 2-chlorobenzaldehyde to the solution.

-

The reaction proceeds to form the desired product, which can then be isolated and characterized.[7]

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

Biological Activity and Potential Applications

This compound has garnered attention for its potential biological activities. It has been classified as an antibacterial and antimycobacterial agent.[8] The proposed mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[8] Additionally, it has been suggested to inhibit sodium channels in myocytes.[8] Some studies have also reported its potential antifungal activity.[9] These properties make this compound and its derivatives interesting candidates for further investigation in drug discovery and development programs.

The following diagram illustrates the proposed mechanism of antibacterial action.

Safety and Handling

This compound is irritating to the eyes, respiratory system, and skin.[1][2] It may be harmful if swallowed.[3] Therefore, appropriate personal protective equipment, including gloves, and eye/face protection, should be worn when handling this compound.[1][2] Work should be conducted in a well-ventilated area.[1][2] For storage, it should be kept in a tightly sealed container in a cool, dry, and dark place, away from oxidizing agents.[1][2]

References

- 1. China this compound CAS: 1673-47-8 Suppliers, Manufacturers, Factory - Wholesale Price - ZHAOGUAN [zhaoguangroup.com]

- 2. chembk.com [chembk.com]

- 3. 3-Chlorobenzohydrazide | C7H7ClN2O | CID 74289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. L01071.09 [thermofisher.com]

- 5. echemi.com [echemi.com]

- 6. This compound(1673-47-8) 1H NMR spectrum [chemicalbook.com]

- 7. 3-Chloro-N′-(2-chlorobenzylidene)benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. 3-Chlorobenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 3-Chlorobenzhydrazide (CAS 1673-47-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chlorobenzhydrazide (CAS 1673-47-8) is a halogenated aromatic hydrazide with a growing profile of biological activities, positioning it as a molecule of interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and an exploration of its known biological activities, including its potential as an antifungal, antimycobacterial, and sodium channel inhibiting agent. This document is intended to serve as a foundational resource for researchers engaged in the study and application of this compound and its derivatives.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature.[1] Its core structure consists of a benzene ring substituted with a chlorine atom at the meta-position and a hydrazide functional group. This substitution pattern influences its electronic properties and reactivity, which are crucial for its biological interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1673-47-8 | [1][2][3] |

| Molecular Formula | C₇H₇ClN₂O | [1][2][3] |

| Molecular Weight | 170.60 g/mol | [2] |

| Melting Point | 155-156 °C | [1] |

| Boiling Point | 350.4 °C at 760 mmHg | [1] |

| Density | 1.323 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in hot water, alcohols, and ester solvents. Poorly soluble in non-polar solvents. | [1] |

| Appearance | White crystalline solid | [1] |

| pKa | 11.86 ± 0.10 (Predicted) | [1] |

Synthesis of this compound

Two primary methods for the synthesis of this compound have been reported: the reaction of a 3-chlorobenzoyl derivative with hydrazine and a method starting from 3-chlorobenzoic acid.

Experimental Protocol: Synthesis from 3-Chlorobenzoic Acid

This protocol details the synthesis of this compound from the readily available starting material, 3-chlorobenzoic acid.

Workflow Diagram: Synthesis of this compound

Caption: Synthesis workflow from 3-chlorobenzoic acid.

Materials:

-

3-chlorobenzoic acid

-

Ethanol (absolute)

-

Concentrated sulfuric acid

-

Hydrazine hydrate (80%)

-

Sodium bicarbonate (solid)

-

Methanol (for recrystallization)

Procedure:

-

Esterification: A mixture of 3-chlorobenzoic acid and absolute ethanol in the presence of a catalytic amount of concentrated sulfuric acid is refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Neutralization: After completion of the reaction, the mixture is cooled to room temperature and neutralized with solid sodium bicarbonate until the effervescence ceases. The solid salts are removed by filtration.

-

Hydrazinolysis: To the filtrate containing the ethyl 3-chlorobenzoate, hydrazine hydrate is added, and the mixture is refluxed for 3-6 hours.

-

Isolation and Purification: The reaction mixture is concentrated under reduced pressure. The resulting precipitate is filtered, washed with cold water, and dried. The crude this compound can be purified by recrystallization from methanol to yield white crystals.

Alternative Synthesis Methods

-

Chlorinated Ammonia Method: This method involves the reaction of benzoyl hydrazine with a chlorinating agent like thionyl chloride followed by reaction with ammonia.[1]

-

Chlorination Method: Benzoyl hydrazine is directly reacted with thionyl chloride to form this compound.[1]

Biological Activities and Potential Applications

This compound has been investigated for several biological activities, suggesting its potential as a scaffold for the development of new therapeutic agents.

Antimicrobial and Antifungal Activity

Hydrazide derivatives are a well-established class of compounds with a broad spectrum of antimicrobial activities. This compound has been reported to possess antifungal properties.[4] The general mechanism for hydrazide-based antimicrobial agents is often attributed to the inhibition of essential enzymes or disruption of cell wall synthesis.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol outlines a general method for determining the Minimum Inhibitory Concentration (MIC) of this compound against fungal strains.

Workflow Diagram: Antifungal MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO) for stock solution

-

Appropriate broth medium (e.g., RPMI-1640)

-

Fungal strain(s) of interest

-

Sterile 96-well microtiter plates

-

Positive control antifungal agent (e.g., Fluconazole)

-

Negative control (medium only)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in DMSO.

-

Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the stock solution in the appropriate broth medium to achieve a range of desired concentrations.

-

Inoculum Preparation: Prepare a standardized fungal inoculum according to established protocols (e.g., CLSI guidelines).

-

Inoculation: Add the fungal inoculum to each well containing the compound dilutions, as well as to a positive control well (inoculum without compound) and a negative control well (medium only).

-

Incubation: Incubate the plates at the optimal temperature for the growth of the fungal species for a specified period (e.g., 24-48 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the positive control. This can be assessed visually or by measuring the absorbance using a microplate reader.

Antimycobacterial Activity

Derivatives of benzhydrazide have shown promise as antimycobacterial agents. While specific data for this compound is limited, related compounds have been explored for their activity against Mycobacterium tuberculosis. The proposed mechanism for some hydrazide-based antimycobacterials involves the inhibition of mycolic acid biosynthesis, a crucial component of the mycobacterial cell wall.

Note: Specific MIC values for this compound against Mycobacterium species were not available in the reviewed literature. Further research is required to quantify its antimycobacterial potential.

Sodium Channel Inhibition

This compound has been suggested to act as a sodium channel inhibitor.[2] Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in excitable cells, and their modulation can have significant physiological effects.

Note: Quantitative data, such as IC50 values for this compound's inhibition of specific sodium channel subtypes, are not currently available in the public domain. Electrophysiological studies, such as patch-clamp assays, would be necessary to characterize this activity.

Signaling Pathways

The precise signaling pathways through which this compound exerts its biological effects have not been definitively elucidated. For many hydrazide-containing antimicrobials, the mechanism of action is often multifactorial and can involve the inhibition of key enzymes or interference with cellular metabolic pathways.

Hypothesized Mechanism of Antimicrobial Action

Based on the known activities of related hydrazide compounds, a potential mechanism of action for the antimicrobial effects of this compound could involve the inhibition of DNA gyrase, an essential bacterial enzyme involved in DNA replication.

Logical Relationship Diagram: Postulated Antimicrobial Mechanism

Caption: Postulated mechanism of antimicrobial action.

It is crucial to note that this represents a hypothesized pathway based on the activity of similar compounds, and further experimental validation is required to confirm the specific molecular targets and signaling cascades affected by this compound.

Safety and Handling

This compound is classified as an irritant, causing skin, eye, and respiratory system irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion and Future Directions

This compound is a versatile chemical intermediate with demonstrated biological potential. While initial studies suggest antifungal and possible antimycobacterial and sodium channel-modulating activities, further in-depth research is warranted. Key areas for future investigation include:

-

Quantitative Biological Evaluation: Determination of specific MIC and IC50 values for its antifungal, antimycobacterial, and sodium channel inhibitory activities against a broad panel of targets.

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways through which it exerts its biological effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of derivatives to optimize potency and selectivity for specific biological targets.

-

In vivo Efficacy and Toxicity Studies: Assessment of its therapeutic potential and safety profile in animal models.

This technical guide provides a solid foundation for researchers to build upon as they explore the full potential of this compound in the fields of drug discovery and development.

References

- 1. China this compound CAS: 1673-47-8 Suppliers, Manufacturers, Factory - Wholesale Price - ZHAOGUAN [zhaoguangroup.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 3-Chlorobenzohydrazide | C7H7ClN2O | CID 74289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Chlorobenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Chlorobenzhydrazide: Molecular Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chlorobenzhydrazide, a versatile chemical intermediate with significant applications in medicinal chemistry and organic synthesis. The document details its molecular structure, physicochemical properties, and established experimental protocols for its synthesis and derivatization. A key focus is placed on the synthesis of hydrazone derivatives and their potential as enzyme inhibitors, highlighting the role of this compound as a scaffold in the development of novel therapeutic agents.

Core Molecular and Physical Data

This compound is an aromatic hydrazide characterized by a chlorine atom at the meta position of the benzene ring. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Citations |

| Molecular Formula | C₇H₇ClN₂O | [1][2] |

| Molecular Weight | 170.60 g/mol | [1][2] |

| CAS Number | 1673-47-8 | [1][2] |

| IUPAC Name | 3-chlorobenzohydrazide | [3][4] |

| Appearance | White to pale cream crystalline solid, powder, or needles | [1][4] |

| Melting Point | 155-156 °C | [1] |

| Solubility | Soluble in hot water, alcohols, and ester solvents; poor solubility in non-polar solvents. | [1][5] |

| Density (Predicted) | 1.323 ± 0.06 g/cm³ | [1] |

| Flash Point | 165.7 °C | [1] |

| Boiling Point | 350.4 °C at 760 mmHg | [1] |

Molecular Structure and Geometry

The molecular structure of this compound consists of a 3-chlorophenyl group attached to a hydrazide moiety (-CONHNH₂). X-ray crystallography studies have revealed that the hydrazide group is inclined at a dihedral angle of 32.30 (11)° with respect to the benzene ring.[6] The molecule's geometry is further stabilized by intermolecular N-H···O hydrogen bonds, which form ten-membered rings, and an intramolecular N-H···O interaction resulting in a five-membered ring.[6]

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of a 3-chlorobenzoic acid ester with hydrazine hydrate.

Protocol: Synthesis from Ethyl-3-chlorobenzoate and Hydrazine Hydrate

-

Materials:

-

Ethyl-3-chlorobenzoate

-

Ethanol

-

Hydrazine hydrate

-

Hexane

-

-

Procedure:

-

Dissolve ethyl-3-chlorobenzoate (20 mmol) in 75 ml of ethanol in a round-bottom flask.

-

Add hydrazine hydrate (100 mmol) to the solution.

-

Reflux the mixture for 5 hours.

-

Remove the solvent by rotary evaporation to obtain a solid.

-

Wash the resulting solid with hexane to afford the pure this compound.

-

Synthesis of Hydrazone Derivatives

This compound serves as a key building block for the synthesis of hydrazones, a class of compounds with diverse biological activities. The general procedure involves the condensation of this compound with an appropriate aldehyde or ketone.

General Protocol: Synthesis of Hydrazones

-

Materials:

-

This compound

-

Aldehyde or Ketone

-

Methanol or Ethanol

-

Glacial Acetic Acid (catalytic amount)

-

-

Procedure:

-

Dissolve this compound (1 mmol) in methanol or ethanol (e.g., 50 ml).

-

Add the desired aldehyde or ketone (1 mmol) to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Heat the reaction mixture under reflux for 1-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

The precipitated solid product is collected by filtration, washed with a cold solvent (e.g., ethanol), and can be further purified by recrystallization.[7][8][9]

-

Role in Drug Discovery and Development: Enzyme Inhibition

Hydrazone derivatives of this compound have been investigated for their potential as enzyme inhibitors, a critical area in drug development for various diseases. For instance, hydrazide-hydrazones have been screened as inhibitors of enzymes like laccase, monoamine oxidase (MAO), and α-glucosidase.[10][11][12] The inhibition of these enzymes can have therapeutic effects in conditions ranging from neurodegenerative disorders to diabetes.

The general mechanism of enzyme inhibition by these compounds often involves the formation of a stable complex with the enzyme's active site, thereby blocking the substrate from binding and preventing the catalytic reaction. The logical workflow for identifying and characterizing such inhibitors is depicted below.

Conclusion

This compound is a valuable and readily accessible chemical entity that serves as a foundational scaffold in the synthesis of a wide array of organic molecules. Its utility is particularly pronounced in the generation of hydrazone libraries for screening in drug discovery programs. The straightforward synthetic protocols and the potential for its derivatives to act as potent enzyme inhibitors make this compound a compound of significant interest to researchers in both academic and industrial settings. Further exploration of its derivatives is likely to yield novel compounds with significant therapeutic potential.

References

- 1. China this compound CAS: 1673-47-8 Suppliers, Manufacturers, Factory - Wholesale Price - ZHAOGUAN [zhaoguangroup.com]

- 2. scbt.com [scbt.com]

- 3. 3-Chlorobenzohydrazide | C7H7ClN2O | CID 74289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 98+% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. chembk.com [chembk.com]

- 6. 3-Chlorobenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Chloro-N′-(2-chlorobenzylidene)benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cyanoacetohydrazide linked to 1,2,3-triazole derivatives: a new class of α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 3-Chlorobenzhydrazide from 3-Chlorobenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic routes for the preparation of 3-Chlorobenzhydrazide, a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] The synthesis commences from 3-chlorobenzoic acid and can proceed through two principal pathways: a two-step sequence involving the formation of an acyl chloride intermediate, or an alternative two-step route via a methyl ester intermediate. This document outlines detailed experimental protocols for each pathway, presents quantitative data in a structured format, and includes workflow diagrams for enhanced clarity.

Executive Summary

The synthesis of this compound from 3-chlorobenzoic acid is most effectively achieved through two primary, two-step synthetic routes. Both methods are reliable and high-yielding.

Route 1 involves the initial conversion of 3-chlorobenzoic acid to its corresponding acyl chloride, 3-chlorobenzoyl chloride, which is subsequently reacted with hydrazine hydrate. This route is characterized by a high overall yield, with the first step proceeding at approximately 90% efficiency.[3]

Route 2 proceeds via the Fischer esterification of 3-chlorobenzoic acid to yield methyl 3-chlorobenzoate, followed by hydrazinolysis. This pathway also provides good to excellent yields, with reports of up to 90% for the final step.[4]

The selection of the optimal route may be influenced by factors such as reagent availability, handling considerations (thionyl chloride is corrosive and moisture-sensitive), and desired purity of the final product.

Comparative Data of Synthetic Routes

The following table summarizes the quantitative data associated with the two primary synthetic pathways for this compound.

| Step | Intermediate/Product | Reagents | Solvent | Typical Yield (%) | Melting Point (°C) |

| Route 1, Step 1 | 3-Chlorobenzoyl chloride | Thionyl chloride | None (neat) | 90[3] | - |

| Route 1, Step 2 | This compound | Hydrazine hydrate | Aqueous/Organic | ~95-98 (analogous reactions)[5] | 146-148[1] |

| Route 2, Step 1 | Methyl 3-chlorobenzoate | Methanol, Sulfuric acid | Methanol | ~90 (analogous reactions)[6] | 21[7][8] |

| Route 2, Step 2 | This compound | Hydrazine hydrate | Ethanol/Methanol | ~90[4] | 146-148[1] |

Experimental Protocols

Route 1: Synthesis via 3-Chlorobenzoyl Chloride Intermediate

This route involves the initial formation of the acid chloride followed by reaction with hydrazine.

References

- 1. China this compound CAS: 1673-47-8 Suppliers, Manufacturers, Factory - Wholesale Price - ZHAOGUAN [zhaoguangroup.com]

- 2. chemmethod.com [chemmethod.com]

- 3. Synthesis routes of 3-Chlorobenzoyl chloride [benchchem.com]

- 4. This compound | CAS#:1673-47-8 | Chemsrc [chemsrc.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. Methyl 3-chlorobenzoate | 2905-65-9 | FM71227 | Biosynth [biosynth.com]

- 8. Methyl 3-chlorobenzoate | 2905-65-9 [chemicalbook.com]

An In-depth Technical Guide on the Putative Mechanism of Action of 3-Chlorobenzhydrazide in Bacteria

Introduction

3-Chlorobenzhydrazide is a chemical intermediate belonging to the hydrazide class of compounds. While it serves as a precursor for the synthesis of various biologically active molecules, its intrinsic antibacterial properties and mechanism of action are not well-documented. However, the broader family of benzhydrazide derivatives, particularly hydrazones, has demonstrated significant antibacterial potential. These derivatives often exhibit activity against a range of bacterial pathogens, and studies have begun to elucidate their mechanisms of action. This document synthesizes the available information on these derivatives to propose a likely mechanism of action for this compound and to provide a framework for its investigation.

The core hypothesis is that this compound, like its derivatives, may act as an inhibitor of essential bacterial enzymes, potentially interfering with DNA replication, fatty acid synthesis, or other vital cellular processes.

Putative Mechanism of Action

Based on molecular docking studies and experimental evidence from related hydrazide and hydrazone compounds, the putative mechanism of action for this compound in bacteria likely involves the inhibition of key intracellular enzymes. The primary proposed targets are DNA gyrase and β-ketoacyl-acyl carrier protein synthase III (FabH).

-

Inhibition of DNA Gyrase: DNA gyrase, a type II topoisomerase, is crucial for bacterial DNA replication and is a well-established target for antibacterial drugs. Molecular docking studies on hydrazone derivatives suggest that the hydrazide moiety can form strong binding interactions within the active site of DNA gyrase[1]. This binding is thought to prevent the enzyme from carrying out its function of introducing negative supercoils into the DNA, thereby halting replication and leading to bacterial cell death.

-

Inhibition of β-ketoacyl-acyl carrier protein synthase III (FabH): FabH is a key enzyme in the initiation of fatty acid biosynthesis in bacteria. This pathway is essential for the formation of bacterial cell membranes. The inhibition of FabH would disrupt membrane integrity and lead to cell lysis. Some acylhydrazone derivatives have been identified as potential inhibitors of FabH[2].

A secondary, less characterized putative mechanism may involve the disruption of the bacterial cell wall or membrane, a mode of action suggested for some hydrazide-hydrazones[3].

Quantitative Data from Hydrazide Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various hydrazide derivatives against a selection of bacterial strains. This data illustrates the potential antibacterial efficacy of this class of compounds.

| Compound Class | Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Hydrazide-hydrazones | N-(4-fluorobenzylidene)benzohydrazide derivatives | Staphylococcus aureus | 0.002 - 128 | [1] |

| Micrococcus luteus | 0.002 - 0.98 | [1] | ||

| Bacillus subtilis | 0.002 - 0.98 | [1] | ||

| Klebsiella pneumoniae | 0.24 - >128 | [1] | ||

| Escherichia coli | 0.49 - >128 | [1] | ||

| Pseudomonas aeruginosa | 0.49 - >128 | [1] | ||

| Lactic Acid Hydrazide-hydrazones | Derivative with NO2 substituent | Staphylococcus aureus | 64 - 128 | [4] |

| Streptococcus pneumoniae | 64 - 128 | [4] | ||

| Escherichia coli | 64 - 128 | [4] | ||

| Pseudomonas aeruginosa | 64 - 128 | [4] | ||

| Aminoguanidine derivatives with acylhydrazone moiety | Compound 3d | Staphylococcus aureus (Multi-drug resistant) | 8 | [2] |

| Escherichia coli (Multi-drug resistant) | 8 | [2] | ||

| Pseudomonas aeruginosa (Multi-drug resistant) | 8 | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments that could be adapted to investigate the mechanism of action of this compound.

1. Minimum Inhibitory Concentration (MIC) Determination

-

Principle: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Method (Broth Microdilution):

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB).

-

Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL) and further dilute it to achieve a final concentration of 5 x 10^5 CFU/mL in each well.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

-

Include positive (no drug) and negative (no bacteria) controls.

-

2. DNA Gyrase Inhibition Assay

-

Principle: To assess the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

-

Method (In vitro assay):

-

The assay mixture should contain purified DNA gyrase, relaxed plasmid DNA (substrate), ATP, and the appropriate buffer.

-

Add varying concentrations of this compound to the reaction mixtures.

-

Initiate the reaction by adding ATP and incubate at 37°C for 1 hour.

-

Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

-

Analyze the DNA topoisomers by agarose gel electrophoresis.

-

Inhibition is observed as a decrease in the amount of supercoiled DNA compared to the control (no inhibitor). A known DNA gyrase inhibitor (e.g., novobiocin) should be used as a positive control.

-

3. FabH Inhibition Assay

-

Principle: To measure the inhibition of the condensation reaction catalyzed by FabH.

-

Method (Spectrophotometric assay):

-

The assay monitors the disappearance of the substrate, acetoacetyl-CoA, at 303 nm.

-

The reaction mixture contains purified FabH enzyme, acetoacetyl-CoA, and the appropriate buffer.

-

Add different concentrations of this compound to the reaction mixture and pre-incubate with the enzyme.

-

Initiate the reaction by adding the second substrate, butyryl-CoA.

-

Monitor the decrease in absorbance at 303 nm over time using a spectrophotometer.

-

Calculate the initial reaction rates and determine the IC50 value for the inhibitor.

-

Visualizations

Putative Signaling Pathway of this compound Action

Caption: Putative mechanism of this compound targeting key bacterial enzymes.

Experimental Workflow for Mechanism of Action Studies

Caption: A logical workflow for investigating the antibacterial mechanism of action.

Logical Relationship of Putative Targets and Cellular Processes

References

Potential Biological Targets of 3-Chlorobenzhydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chlorobenzhydrazide is a synthetic molecule belonging to the benzhydrazide class of compounds. While specific, in-depth research on its biological activity is limited, existing information and the well-documented bioactivities of related hydrazide and benzhydrazide derivatives suggest its potential as a modulator of various biological targets. This technical guide consolidates the current understanding of this compound, explores its likely biological targets based on available data and structure-activity relationships, and provides detailed hypothetical experimental protocols for its further investigation. The primary putative targets include bacterial enzymes and ion channels in myocytes, stemming from its observed antibacterial and suggested inotropic activities.

Introduction

This compound (C7H7ClN2O) is a small molecule with a core benzhydrazide structure. The hydrazide functional group is a known pharmacophore present in a variety of biologically active compounds.[1][2] While this compound itself has not been the subject of extensive biological screening, preliminary data and the activities of structurally similar compounds indicate potential therapeutic applications. One commercially available source describes it as an antibacterial and antimycobacterial agent, with the capacity to inhibit bacterial growth by binding to the 50S ribosomal subunit and inhibiting protein synthesis.[3] The same source also mentions its potential to inhibit sodium channels in myocytes, which could be related to its observed inotropic effects on heart muscle.[3]

This guide aims to provide a comprehensive overview of the potential biological targets of this compound, drawing from the limited direct evidence and the broader knowledge of the benzhydrazide and hydrazide-hydrazone chemical classes. It is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this compound.

Potential Biological Targets and Mechanisms of Action

Based on available information and the known activities of related compounds, the following are proposed as potential biological targets for this compound.

Antibacterial Target: Bacterial 50S Ribosomal Subunit

The primary suggested mechanism for the antibacterial activity of this compound is the inhibition of bacterial protein synthesis via binding to the 50S ribosomal subunit.[3] This is a well-established target for many antibiotics. Binding to the 50S subunit can interfere with various stages of protein synthesis, such as peptide bond formation and translocation.

Proposed Signaling Pathway/Mechanism:

References

3-Chlorobenzhydrazide: A Technical Whitepaper on its Antibacterial and Antifungal Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chlorobenzhydrazide, a halogenated derivative of benzhydrazide, has emerged as a molecule of interest within the scientific community for its potential antimicrobial properties. This technical guide provides a comprehensive overview of the current understanding of this compound's antibacterial and antifungal activities. While specific quantitative data for the parent compound remains limited in publicly accessible literature, this paper consolidates available information, including data on closely related derivatives, to offer insights into its potential efficacy and mechanisms of action. This document also outlines detailed experimental protocols for the evaluation of its antimicrobial properties, providing a framework for further research and development in this area.

Introduction

The rise of antimicrobial resistance is a pressing global health crisis, necessitating the urgent discovery and development of novel antimicrobial agents. Hydrazide derivatives have been a subject of significant research in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial, antifungal, and antimycobacterial properties. This compound, with its distinct chemical structure, represents a promising scaffold for the development of new anti-infective therapies. A commercial source has indicated that this compound may act as an antibacterial and antimycobacterial agent by inhibiting protein synthesis through binding to the 50S ribosomal subunit of bacteria.[1] Furthermore, a study has reported its antifungal activity, although specific details were not provided.[2] This whitepaper aims to synthesize the available knowledge and provide a technical foundation for researchers and drug development professionals interested in exploring the full therapeutic potential of this compound and its analogs.

Antibacterial and Antifungal Activity: A Review of the Landscape

Direct and comprehensive quantitative data on the antibacterial and antifungal activity of this compound is not extensively available in peer-reviewed literature. However, the broader class of benzhydrazide and hydrazone derivatives has been widely studied, offering valuable insights into the potential antimicrobial spectrum of this compound.

Antibacterial Activity of Benzohydrazide Derivatives

Numerous studies have demonstrated the antibacterial efficacy of various substituted benzohydrazide derivatives against a range of Gram-positive and Gram-negative bacteria. The data presented below is for illustrative purposes to highlight the potential of this class of compounds.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of Benzohydrazide Derivatives against Bacterial Strains

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Hydrazide-hydrazone derivatives | Staphylococcus aureus | 6.25 | [3] |

| Hydrazide-hydrazone derivatives | Escherichia coli | 12.5 | [3] |

| N'-(substituted)-4-(butan-2-ylideneamino) benzohydrazides | Bacillus subtilis | Not Specified | [4] |

| 2-bromo-5-methoxy-N′-[4-(aryl)-1,3-thiazol-2-yl] benzohydrazide derivatives | Not Specified | Not Specified |[4] |

Antifungal Activity of Benzohydrazide Derivatives

Similarly, various benzohydrazide derivatives have shown promising activity against a spectrum of fungal pathogens.

Table 2: Illustrative Minimum Inhibitory Concentration (MIC) and Half-Maximal Effective Concentration (EC50) of Benzohydrazide Derivatives against Fungal Strains

| Compound/Derivative | Fungal Strain | MIC/EC50 (µg/mL) | Reference |

|---|---|---|---|

| Benzohydrazide derivatives containing a 4-aminoquinazoline moiety | Colletotrichum gloeosporioides | 0.40 - 0.71 (EC50) | [5] |

| Benzohydrazide derivatives containing a 4-aminoquinazoline moiety | Rhizoctonia solani | 0.63 - 3.82 (EC50) | [5] |

| Benzohydrazide derivatives with a piperazine linker | Rhizoctonia solani | 1.49 (EC50) | [6] |

| Hydrazine-based compounds | Candida albicans | 5.6 - 11.1 (MIC) |[7][8] |

Proposed Mechanisms of Action

The precise mechanism of action for this compound is not yet fully elucidated in peer-reviewed literature. However, based on information from a commercial supplier and studies on related compounds, several potential mechanisms can be proposed.

Inhibition of Protein Synthesis

One suggested mechanism is the inhibition of bacterial protein synthesis. It is proposed that this compound binds to the active site of the 50S ribosomal subunit, thereby halting peptide chain elongation.[1] This mode of action is a well-established target for several classes of antibiotics.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 3-Chlorobenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. reviberoammicol.com [reviberoammicol.com]

- 4. Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities [ajcmi.umsha.ac.ir]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities [ajcmi.umsha.ac.ir]

- 7. Antifungal Properties of Hydrazine-Based Compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of Protein Synthesis Alters Protein Degradation through Activation of Protein Kinase B (AKT) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of 3-Chlorobenzhydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 3-Chlorobenzhydrazide, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Understanding these properties is critical for optimizing reaction conditions, formulation development, and ensuring product quality and efficacy. While specific quantitative data for this compound is not extensively available in the public domain, this guide synthesizes the existing qualitative information and presents standardized experimental protocols for its determination.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₇ClN₂O | |

| Molecular Weight | 170.60 g/mol | |

| CAS Number | 1673-47-8 | |

| Appearance | White to pale cream crystals or powder | |

| Melting Point | 155-156 °C |

Solubility Profile

This compound is generally characterized as being soluble in polar organic solvents and hot water, with limited solubility in non-polar solvents. The hydrazide functional group contributes to its polarity and ability to form hydrogen bonds, influencing its solubility in protic solvents.

Qualitative Solubility Data

The following table summarizes the qualitative solubility of this compound in various common solvents based on available literature.

| Solvent | Solvent Type | Solubility | Reference |

| Water (hot) | Polar Protic | Soluble | |

| Alcohols (e.g., Methanol, Ethanol) | Polar Protic | Soluble | |

| Ester Solvents (e.g., Ethyl Acetate) | Polar Aprotic | Soluble | |

| Non-polar Solvents (e.g., Toluene, Hexane) | Non-polar | Poor | |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Likely Soluble* |

*Based on the solubility of the related compound 4-Chlorobenzhydrazide.

Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol such as the shake-flask method is recommended. The following table is a template for presenting such quantitative data.

Table 2.1: Illustrative Quantitative Solubility of this compound at 25°C

| Solvent | Dielectric Constant (20°C) | Solubility (g/L) | Molar Solubility (mol/L) |

| Methanol | 32.7 | Data to be determined | Data to be determined |

| Ethanol | 24.6 | Data to be determined | Data to be determined |

| Acetone | 20.7 | Data to be determined | Data to be determined |

| Ethyl Acetate | 6.0 | Data to be determined | Data to be determined |

| Toluene | 2.4 | Data to be determined | Data to be determined |

| Water | 80.1 | Data to be determined | Data to be determined |

Stability Profile

This compound is reported to be relatively stable under standard temperature and pressure. However, it is susceptible to degradation under conditions of high temperature and exposure to light. Stability testing is crucial to determine its shelf-life and appropriate storage conditions.

Factors Affecting Stability

-

Temperature: Elevated temperatures can lead to thermal decomposition.

-

Light: Photodegradation can occur upon exposure to UV or visible light.

-

pH: The hydrazide functional group may be susceptible to hydrolysis under acidic or basic conditions. A study on related hydrazide compounds showed increasing stability as the pH approached neutrality.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways. The following table outlines the conditions for such studies.

Table 3.1: Conditions for Forced Degradation Studies of this compound

| Stress Condition | Recommended Parameters |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 24-48 hours |

| Thermal Degradation | 80°C for 48-72 hours (solid state) |

| Photodegradation | Exposure to UV light (e.g., 254 nm) and visible light for a specified duration |

Experimental Protocols

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

This protocol details the steps for determining the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound (pure solid)

-

Selected solvents (analytical grade)

-

Thermostatically controlled shaker

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed container.

-

Equilibration: Place the container in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample at a high speed to separate the undissolved solid from the saturated solution.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with the appropriate solvent to a concentration within the linear range of the analytical method (HPLC or UV-Vis).

-

Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis method to determine the concentration of this compound.

-

Calculation: Calculate the solubility in g/L or mol/L based on the determined concentration and the dilution factor.

Diagram of the Shake-Flask Solubility Determination Workflow:

Caption: Workflow for solubility determination using the shake-flask method.

Protocol for Stability Indicating HPLC Method

This protocol outlines the development of an HPLC method to analyze the stability of this compound and separate it from its degradation products.

Chromatographic Conditions (Illustrative):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with or without a modifier like 0.1% formic acid). The exact ratio should be optimized.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: Determined by UV-Vis scan of this compound (e.g., 230 nm).

-

Injection Volume: 10 µL

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and dilute to create a series of calibration standards.

-

Sample Preparation:

-

For forced degradation samples, dilute an aliquot of the stressed sample to a suitable concentration.

-

For long-term stability samples, dissolve the product in the mobile phase or a compatible solvent.

-

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Data Evaluation:

-

Assess the peak purity of this compound in the stressed samples to ensure the method is stability-indicating.

-

Quantify the amount of this compound remaining and the percentage of each degradation product.

-

Diagram of the Stability Testing Workflow:

Caption: General workflow for conducting stability studies.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific quantitative data is limited, the provided qualitative information and detailed experimental protocols offer a robust framework for researchers and drug development professionals to determine these critical parameters. The successful application of these methodologies will enable better control over manufacturing processes, the development of stable formulations, and ultimately, ensure the quality and safety of the final products.

An In-depth Technical Guide to the Spectral Analysis of 3-Chlorobenzhydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for 3-Chlorobenzhydrazide, a molecule of interest in pharmaceutical research. The following sections detail its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering insights into its molecular framework and functional groups.

Molecular Structure and Spectroscopic Overview

This compound (C7H7ClN2O) is an aromatic hydrazide derivative. Its structure, featuring a chlorophenyl ring attached to a hydrazide moiety, gives rise to characteristic spectral fingerprints that are crucial for its identification and characterization. This guide will delve into the interpretation of its 1H NMR, 13C NMR, IR, and Mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the hydrazide group. Based on the analysis of related structures, the following chemical shifts are predicted.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic CH | 7.30 - 7.80 | Multiplet | |

| NH | ~8.0 | Broad Singlet | |

| NH₂ | ~4.5 | Broad Singlet |

Note: The exact chemical shifts of the NH and NH₂ protons can be highly dependent on the solvent used and the concentration of the sample due to hydrogen bonding and exchange phenomena.

¹³C NMR Spectral Data

The carbon NMR spectrum provides information about the different carbon environments within the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | ~165 |

| C-Cl (Aromatic) | ~134 |

| C (Aromatic Quaternary) | ~132 |

| CH (Aromatic) | 126 - 130 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to exhibit the following key absorption bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300 - 3400 | N-H Stretching | Amine (NH₂) |

| 3150 - 3250 | N-H Stretching | Amide (secondary) |

| 3000 - 3100 | C-H Stretching | Aromatic |

| 1640 - 1680 | C=O Stretching (Amide I) | Carbonyl |

| 1500 - 1600 | N-H Bending (Amide II) & C=C Stretching | Amide & Aromatic Ring |

| 1000 - 1100 | C-Cl Stretching | Aryl Halide |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The electron ionization (EI) mass spectrum of this compound is characterized by several key fragments.[1]

| m/z | Relative Intensity | Proposed Fragment Ion |

| 170/172 | Low | [M]⁺ (Molecular Ion) |

| 139/141 | High | [ClC₆H₄CO]⁺ (3-Chlorobenzoyl cation) |

| 111/113 | Moderate | [ClC₆H₄]⁺ (Chlorophenyl cation) |

| 75 | Moderate | [C₆H₃]⁺ |

The presence of chlorine is indicated by the characteristic M/M+2 isotopic pattern with an approximate ratio of 3:1.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for this compound.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Cap the tube and ensure the sample is fully dissolved and homogenous by gentle vortexing.

¹H NMR Acquisition Parameters (400 MHz Spectrometer):

-

Pulse Program: Standard 1D proton experiment.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16.

¹³C NMR Acquisition Parameters (100 MHz Spectrometer):

-

Pulse Program: Standard proton-decoupled carbon experiment.

-

Spectral Width: 0 to 200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

FTIR Spectroscopy (KBr Pellet Method)

Sample Preparation:

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or semi-transparent pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (Electron Ionization - GC-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

GC-MS Parameters:

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

GC Column: A suitable capillary column (e.g., HP-5MS).

-

Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 280 °C).

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 40-400.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate a key fragmentation pathway and a general experimental workflow for the analysis of this compound.

References

3-Chlorobenzhydrazide: A Comprehensive Technical Guide to Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety, handling, and storage of 3-Chlorobenzhydrazide. The information is intended to support laboratory research, chemical synthesis, and drug development activities by providing essential safety data, handling procedures, and storage recommendations. Due to limited publicly available experimental data for this specific compound, some sections of this guide are based on information from safety data sheets, general chemical safety principles, and data for structurally related compounds.

Chemical and Physical Properties

This compound is a white crystalline solid.[1] It is soluble in hot water, alcohols, and ester solvents, but has limited solubility in non-polar solvents.[1] It is relatively stable under normal temperature and pressure but may decompose at high temperatures or when exposed to light.[1]

| Property | Value | Reference |

| CAS Number | 1673-47-8 | [2] |

| Molecular Formula | C₇H₇ClN₂O | [2] |

| Molecular Weight | 170.60 g/mol | |

| Appearance | White to pale cream crystals, powder, crystalline powder, fused solid, or needles | [2] |

| Melting Point | 146-148 °C | [3] |

| Assay (GC) | ≥98.0% | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

GHS Pictogram:

Signal Word: Warning

Safety and Handling

Proper handling of this compound is crucial to minimize exposure and ensure a safe working environment. The following procedures should be strictly adhered to.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with handling this compound should be conducted to determine the appropriate PPE. The following are general recommendations:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if working in a poorly ventilated area or when generating dust.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure that an eyewash station and safety shower are readily accessible.

General Hygiene Measures

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

First-Aid Measures

In the event of exposure to this compound, the following first-aid measures should be taken immediately:

-

After Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

-

After Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4]

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]

-

After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards Arising from the Chemical: During a fire, hazardous decomposition products may be formed, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[4]

-

Special Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 3.1). Avoid dust formation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up the spilled material and place it in a suitable closed container for disposal. Avoid generating dust. Ventilate the area and wash the spill site after material pickup is complete.

Storage

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Keep away from heat, sparks, and open flames. Store away from incompatible materials.

-

Incompatible Materials: Strong oxidizing agents, strong bases.[4]

Experimental Protocols

Detailed experimental protocols for the synthesis, decomposition, and toxicological assessment of this compound are not widely available in the public domain. The following sections provide generalized methodologies based on standard chemical procedures and information for related compounds.

Synthesis of this compound

Two primary methods for the synthesis of this compound are briefly mentioned in the literature: the chlorinated ammonia method and the chlorination method.[3]

8.1.1. Conceptual Synthesis Workflow

Caption: Conceptual overview of two synthesis routes for this compound.

8.1.2. General Experimental Protocol (Hypothetical)

This is a generalized protocol and requires optimization and safety assessment before implementation.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting material (e.g., methyl 3-chlorobenzoate) in a suitable solvent (e.g., ethanol).

-

Reagent Addition: Slowly add hydrazine hydrate to the reaction mixture at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or water) to obtain pure this compound.

-

Characterization: Confirm the identity and purity of the product using analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Thermal Decomposition Analysis

The thermal decomposition of this compound is expected to be influenced by temperature and the presence of other substances. While specific experimental data is lacking, a general approach to studying its thermal decomposition can be outlined.

8.2.1. Proposed Thermal Decomposition Pathway

Caption: A plausible thermal decomposition pathway for this compound.

8.2.2. Experimental Protocol for Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)

-

Instrument Setup: Calibrate the TGA and MS instruments according to the manufacturer's instructions.

-

Sample Preparation: Accurately weigh a small amount of this compound (typically 5-10 mg) into a TGA crucible.

-

TGA Method:

-

Heat the sample from ambient temperature to a final temperature (e.g., 800 °C) at a controlled heating rate (e.g., 10 °C/min).

-

Use an inert atmosphere (e.g., nitrogen) to study pyrolysis or an oxidative atmosphere (e.g., air) to study combustion.

-

-

MS Analysis: Continuously analyze the evolved gases from the TGA furnace using the mass spectrometer. Monitor for characteristic mass-to-charge ratios (m/z) of expected decomposition products (e.g., m/z 28 for N₂ and CO, m/z 36 and 38 for HCl).

-

Data Analysis: Correlate the weight loss steps in the TGA curve with the evolution of specific gases detected by the MS to elucidate the decomposition mechanism.

Toxicological Assessment (General Protocols)

8.3.1. In Vitro Skin Irritation: Reconstructed Human Epidermis (RHE) Test Method (OECD TG 439)

Caption: Workflow for an in vitro skin irritation test using a reconstructed human epidermis model.

8.3.2. General Procedure for In Vitro Skin Irritation Test:

-

Tissue Preparation: Culture reconstructed human epidermis tissues according to the supplier's instructions.

-

Test Substance Application: Apply a defined amount of this compound (and positive and negative controls) topically to the surface of the RHE tissues.

-

Exposure and Post-Exposure: Expose the tissues to the test substance for a specified period, followed by rinsing and a post-incubation period.

-

Viability Assessment: Determine the viability of the tissues using a quantitative method, such as the MTT assay.

-

Data Interpretation: Compare the viability of the treated tissues to the negative control to classify the irritation potential of this compound.

Disposal Considerations

Dispose of this compound and its containers in accordance with all applicable federal, state, and local regulations. Do not allow the chemical to enter the environment.[4]

Disclaimer: This document is intended for informational purposes only and does not constitute a warranty or quality specification. The information provided is based on currently available data and is believed to be accurate. However, it is the responsibility of the user to conduct a thorough risk assessment and to handle this chemical in accordance with all applicable safety and regulatory guidelines.

References

- 1. 3-Chlorobenzohydrazide | C7H7ClN2O | CID 74289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 98+% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. China this compound CAS: 1673-47-8 Suppliers, Manufacturers, Factory - Wholesale Price - ZHAOGUAN [zhaoguangroup.com]

- 4. fishersci.com [fishersci.com]

3-Chlorobenzhydrazide: A Versatile Precursor in the Synthesis of Bioactive Heterocycles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Chlorobenzhydrazide, a readily accessible aromatic hydrazide, has emerged as a pivotal building block in organic synthesis, particularly for the construction of a diverse array of heterocyclic compounds. Its inherent reactivity, stemming from the nucleophilic hydrazide moiety and the electronically modified benzene ring, allows for its facile conversion into various scaffolds of significant pharmacological interest. This technical guide provides a comprehensive overview of the synthetic utility of this compound, detailing experimental protocols for the preparation of key derivatives, presenting their characteristic data, and exploring the signaling pathways associated with their biological activities. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Synthetic Applications of this compound

This compound serves as a versatile precursor for the synthesis of several classes of heterocyclic compounds, including thiosemicarbazides, 1,2,4-triazoles, and hydrazones (Schiff bases). These derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and monoamine oxidase (MAO) inhibitory effects.

Synthesis of 1-(3-Chlorobenzoyl)-4-substituted Thiosemicarbazides

The reaction of this compound with various aryl isothiocyanates provides a straightforward and high-yielding route to 1-(3-chlorobenzoyl)-4-substituted thiosemicarbazides. These compounds are valuable intermediates for the synthesis of 1,2,4-triazoles and have also shown intrinsic biological activity.[1][2]

Experimental Protocol:

A mixture of this compound (0.01 mol) and an equimolar amount of the appropriate aryl isothiocyanate is heated in an oil bath at 120°C for 1 minute. Upon cooling, the solidified product is collected and can be used in the next step without further purification or recrystallized from a suitable solvent like ethanol to afford the pure 1-(3-chlorobenzoyl)-4-substituted thiosemicarbazide.[3] Reaction yields for this conversion are typically high, ranging from 74% to 96%.[1][2]

Synthesis of 4-Aryl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones

The thiosemicarbazide derivatives obtained in the previous step can be readily cyclized to form 4-aryl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones. This class of compounds is known for its broad spectrum of pharmacological activities.

Experimental Protocol:

The crude 1-(3-chlorobenzoyl)-4-substituted thiosemicarbazide (0.01 mol) is dissolved in a 2% aqueous sodium hydroxide solution and refluxed for 2 hours. After cooling, the reaction mixture is neutralized with 3M hydrochloric acid. The resulting precipitate is filtered, washed with water, and recrystallized from an appropriate solvent to yield the desired 4-aryl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.[3]

Synthesis of N'-Arylmethylene-3-chlorobenzohydrazides (Schiff Bases)

The condensation of this compound with various aromatic aldehydes leads to the formation of N'-arylmethylene-3-chlorobenzohydrazides, commonly known as Schiff bases or hydrazones. This reaction is a cornerstone in the synthesis of a wide range of biologically active molecules.

Experimental Protocol:

To a solution of this compound (0.01 mol) in ethanol, an equimolar amount of the desired aromatic aldehyde is added, followed by a few drops of glacial acetic acid as a catalyst. The reaction mixture is refluxed for 3-4 hours. Upon completion of the reaction, the mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried. The crude product can be recrystallized from a suitable solvent to afford the pure Schiff base.

Quantitative Data of Representative Derivatives

The following tables summarize the physicochemical and spectral data for representative compounds synthesized from this compound.

Table 1: Physicochemical Data of 1-(3-Chlorobenzoyl)-4-aryl Thiosemicarbazides

| Compound ID | Aryl Substituent | Molecular Formula | Yield (%) | Melting Point (°C) |

| 1a | Phenyl | C₁₄H₁₂ClN₃OS | 85 | 178-180 |

| 1b | 4-Chlorophenyl | C₁₄H₁₁Cl₂N₃OS | 92 | 192-194 |

| 1c | 4-Methylphenyl | C₁₅H₁₄ClN₃OS | 88 | 185-187 |

| 1d | 4-Methoxyphenyl | C₁₅H₁₄ClN₃O₂S | 90 | 180-182 |

Table 2: Spectroscopic Data of 1-(3-Chlorobenzoyl)-4-aryl Thiosemicarbazides

| Compound ID | ¹H NMR (δ, ppm) | IR (ν, cm⁻¹) |

| 1a | 10.5 (s, 1H, NH), 9.8 (s, 1H, NH), 9.5 (s, 1H, NH), 7.2-8.0 (m, 9H, Ar-H) | 3250 (N-H), 1680 (C=O), 1250 (C=S) |

| 1b | 10.6 (s, 1H, NH), 9.9 (s, 1H, NH), 9.6 (s, 1H, NH), 7.3-8.1 (m, 8H, Ar-H) | 3245 (N-H), 1682 (C=O), 1255 (C=S) |

| 1c | 10.4 (s, 1H, NH), 9.7 (s, 1H, NH), 9.4 (s, 1H, NH), 7.1-7.9 (m, 8H, Ar-H), 2.3 (s, 3H, CH₃) | 3255 (N-H), 1678 (C=O), 1248 (C=S) |

| 1d | 10.3 (s, 1H, NH), 9.6 (s, 1H, NH), 9.3 (s, 1H, NH), 6.9-7.9 (m, 8H, Ar-H), 3.8 (s, 3H, OCH₃) | 3260 (N-H), 1675 (C=O), 1245 (C=S) |

Table 3: Physicochemical and Spectroscopic Data of N'-Arylmethylene-3-chlorobenzohydrazides

| Compound ID | Aryl Substituent | Molecular Formula | Yield (%) | M.p. (°C) | ¹H NMR (δ, ppm) | IR (ν, cm⁻¹) |

| 2a | Phenyl | C₁₄H₁₁ClN₂O | 90 | 188-190 | 11.8 (s, 1H, NH), 8.5 (s, 1H, N=CH), 7.3-8.0 (m, 9H, Ar-H) | 3210 (N-H), 1660 (C=O), 1610 (C=N) |

| 2b | 4-Chlorophenyl | C₁₄H₁₀Cl₂N₂O | 95 | 210-212 | 11.9 (s, 1H, NH), 8.6 (s, 1H, N=CH), 7.4-8.1 (m, 8H, Ar-H) | 3205 (N-H), 1665 (C=O), 1605 (C=N) |

| 2c | 4-Nitrophenyl | C₁₄H₁₀ClN₃O₃ | 92 | 235-237 | 12.1 (s, 1H, NH), 8.7 (s, 1H, N=CH), 7.5-8.3 (m, 8H, Ar-H) | 3200 (N-H), 1670 (C=O), 1600 (C=N), 1520, 1340 (NO₂) |

Biological Activities and Signaling Pathways

Derivatives of this compound have been extensively studied for their potential therapeutic applications. The following sections outline the key biological activities and the associated signaling pathways.

Anti-inflammatory Activity of 1,2,4-Triazole Derivatives

Certain 1,2,4-triazole derivatives synthesized from this compound exhibit anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.

Signaling Pathway: COX-2 Inhibition

Inflammatory stimuli trigger the activation of various signaling cascades, leading to the expression of COX-2. This enzyme is responsible for the conversion of arachidonic acid to prostaglandins (e.g., PGE2), which are key mediators of inflammation. The triazole derivatives are believed to bind to the active site of COX-2, preventing the synthesis of prostaglandins and thereby reducing the inflammatory response.

Anticonvulsant Activity of Hydrazone Derivatives

Hydrazone derivatives of this compound have shown promise as anticonvulsant agents. Their mechanism of action is often attributed to the modulation of the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system.

Signaling Pathway: GABAergic System Modulation

Gamma-aminobutyric acid (GABA) is the main inhibitory neurotransmitter in the brain. It binds to GABA-A receptors, which are ligand-gated ion channels. Upon GABA binding, the channel opens, allowing chloride ions (Cl⁻) to flow into the neuron. This influx of negative ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect. Some hydrazone derivatives are thought to enhance the effect of GABA at the GABA-A receptor, leading to increased neuronal inhibition and a reduction in seizure activity.

Monoamine Oxidase (MAO) Inhibition